Lipophilicity Differentiation (XLogP3): Target Compound vs. Regioisomer (2-Methoxy Analog) via PubChem Computed Properties
The target compound (CAS 915931-96-3) exhibits a computed XLogP3 of 2.3, compared to 2.0 for the regioisomer 1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-4-methylpiperazine (CAS 723743-29-1), representing a +0.3 log unit increase in lipophilicity driven by the additional 2-methyl substituent and para-methoxy positioning [1][2]. This difference in partition coefficient is expected to translate into measurably distinct membrane permeability and tissue distribution profiles between the two analogs.
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)-4-methylpiperazine (CAS 723743-29-1): XLogP3 = 2.0 |
| Quantified Difference | ΔXLogP3 = +0.3 (15% relative increase) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2024.11.20 |
Why This Matters
A 0.3 log unit increase in XLogP3 directly influences predicted intestinal absorption and blood–brain barrier penetration, making the target compound the preferred choice for programs requiring enhanced membrane permeability or CNS exposure potential relative to the regioisomer.
- [1] PubChem Compound Summary for CID 16044495, 1-((5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl)-4-methylpiperazine. National Center for Biotechnology Information (2024). View Source
- [2] PubChem Compound Summary for CID 650490, 1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)-4-methylpiperazine. National Center for Biotechnology Information (2024). View Source
